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Compound of Interest

Compound Name: 4,7-Dimethoxyindane

CAS No.: 38998-05-9

Cat. No.: B6254284 Get Quote

Executive Summary & Strategic Analysis
The 4,7-dimethoxyindane scaffold represents a rigidified analogue of 2,5-

dimethoxyphenethylamine, a pharmacophore with significant relevance in

neuropsychopharmacology. Functionalization at the 2-position (homobenzylic) is synthetically

non-trivial because the C1 and C3 positions are benzylic and thus more susceptible to direct

oxidative or radical functionalization.

To selectively functionalize C2, direct activation of the hydrocarbon is generally inefficient.

Instead, the most reliable "field-proven" strategy employs 4,7-dimethoxy-1-indanone as a

"Gateway Intermediate." The C1-carbonyl activates the C2-position (alpha-carbon) for

electrophilic attack. Following C2-functionalization, the C1-carbonyl can be retained (for

indanones) or removed (via reduction) to yield the target 2-substituted indane.

Key Challenges
Regioselectivity: Avoiding functionalization at the aromatic ring (electron-rich) or C3.

Stability: 2-substituted indanones can be prone to self-condensation or oxidation.

Reduction Control: Removing the C1-oxygen while preserving the C2-functionality requires

specific hydrogenation protocols.
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Synthetic Pathways & Logic
The following diagram illustrates the two primary workflows: Route A (Nitrosation/Reduction for

Amines) and Route B (Enolate Alkylation for Carbon Substituents).

Route A: 2-Amino Synthesis

Route B: C2-Alkylation4,7-Dimethoxy-1-indanone

2-(Hydroxyimino)-
4,7-dimethoxy-1-indanoneButyl Nitrite / HCl

(Nitrosation)

C2-Enolate Intermediate

NaH or LDA
(Deprotonation)

2-Amino-4,7-dimethoxyindane
H2, Pd/C, H2SO4
(Global Reduction)

2-Alkyl-4,7-dimethoxy-1-indanone
R-X (Electrophile)

2-Alkyl-4,7-dimethoxyindane

Et3SiH / TFA
(Carbonyl Reduction)

Click to download full resolution via product page

Figure 1: Strategic workflows for accessing C2-functionalized 4,7-dimethoxyindanes via the 1-

indanone gateway.

Detailed Experimental Protocols
Precursor Synthesis: 4,7-Dimethoxy-1-indanone
Note: If not commercially available, this must be synthesized first. Causality: The 4,7-dimethoxy

substitution pattern is established early to avoid difficult aromatic substitution later. Method:

Knoevenagel condensation of 2,5-dimethoxybenzaldehyde with malonic acid, followed by

reduction and intramolecular Friedel-Crafts cyclization [1].

Protocol A: Synthesis of 2-Amino-4,7-dimethoxyindane
This is the standard protocol for introducing a nitrogen atom at C2. It utilizes a nitrosation-

reduction sequence that is self-validating (color change from ketone to oxime) and high-

yielding.

Step 1: C2-Nitrosation
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Objective: Convert the methylene at C2 into an oxime functionality. Reagents: 4,7-Dimethoxy-

1-indanone (1.0 eq), Butyl nitrite (1.2 eq), Conc. HCl (catalytic), Methanol/Ether.

Dissolution: Dissolve 4,7-dimethoxy-1-indanone in diethyl ether (or THF/MeOH mix) at room

temperature.

Acidification: Add catalytic concentrated HCl (approx. 0.1 mL per 10 mmol substrate).

Addition: Add butyl nitrite dropwise over 20 minutes with vigorous stirring.

Observation: The solution will darken, and a precipitate (the oxime) often forms.

Reaction: Stir for 2–4 hours. Monitor by TLC (the oxime is more polar than the ketone).

Isolation: Filter the precipitate. If no precipitate, evaporate solvent and recrystallize from

ethanol.

Product:2-(Hydroxyimino)-4,7-dimethoxy-1-indanone.

Validation: 1H NMR will show the disappearance of the C2-methylene protons (approx.

2.6–3.0 ppm) and appearance of a broad OH peak.

Step 2: Global Reduction (One-Pot Hydrogenation)
Objective: Reduce the oxime to an amine AND reduce the benzylic ketone to the methylene

(hydrogenolysis) in a single step. Reagents: 10% Pd/C, H2 SO4 (catalytic), Acetic Acid, H2 gas

(40–60 psi).

Setup: In a Parr hydrogenation bottle, dissolve the oximino-ketone in glacial acetic acid.

Catalyst: Add 10% Pd/C (10% by weight of substrate) and concentrated H2SO4 (2.0 eq).

Mechanism:[1][2][3][4][5][6] The acid activates the benzylic ketone for reduction to the

alcohol and subsequent hydrogenolysis to the methylene.

Hydrogenation: Shake under H2 (50 psi) for 6–12 hours.
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Workup: Filter catalyst over Celite. Dilute filtrate with water and wash with ether (removes

non-basic impurities).

Basification: Basify the aqueous layer with NaOH (pH > 12) and extract with DCM.

Purification: Dry organic layer (Na2SO4) and evaporate. Convert to HCl salt for stability.

Product:2-Amino-4,7-dimethoxyindane (HCl salt).

Protocol B: C2-Alkylation (Carbon-Carbon Bond
Formation)
Used to attach alkyl chains or benzyl groups at C2.

Reagents: LDA (Lithium Diisopropylamide), THF, Alkyl Halide (R-X).

Enolization: Cool a solution of LDA (1.1 eq) in anhydrous THF to -78°C.

Addition: Dropwise add a solution of 4,7-dimethoxy-1-indanone. Stir for 45 mins.

Note: The solution often turns bright yellow/orange (enolate formation).

Alkylation: Add the alkyl halide (1.1 eq) slowly. Allow to warm to 0°C over 2 hours.

Quench: Quench with saturated NH4Cl. Extract with EtOAc.

Reduction (Optional): If the indane (not indanone) is required, reduce the ketone using the

Clemmensen reduction (Zn/Hg, HCl) or Ionic Hydrogenation (Triethylsilane/TFA) [2].

Ionic Hydrogenation Protocol: Dissolve ketone in TFA. Add Et3SiH (2.5 eq). Stir at RT for

12h. This gently removes the benzylic carbonyl without affecting the methoxy groups.

Data Summary & Validation Parameters
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Parameter
4,7-Dimethoxy-1-
indanone

2-Oximino-
Intermediate

2-Amino-4,7-
dimethoxyindane

Appearance White/Off-white solid Yellow/Beige solid
White crystalline solid

(HCl salt)

Key NMR Signal
C2-H2: ~2.6 ppm

(triplet)

C2-H: Absent (Oxime

C=N)

C2-H: ~3.8–4.0 ppm

(multiplet)

IR Signature
C=O stretch: ~1700

cm⁻¹

C=O: ~1690, OH

(broad)
No C=O; N-H stretch

Solubility
DCM, EtOAc, warm

EtOH
MeOH, DMSO Water (salt), MeOH
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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